N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE
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Overview
Description
N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound that features both phenoxy and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phenoxyphenyl intermediate: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol reacts with a halogenated benzene derivative.
Introduction of the sulfonamide group: This step involves the reaction of the phenoxyphenyl intermediate with a sulfonyl chloride derivative in the presence of a base.
Acetamide formation: The final step involves the reaction of the sulfonamide intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Phenoxyphenyl)-2-[N-(2,4-dichlorophenyl)methanesulfonamido]acetamide
- N-(4-Phenoxyphenyl)-2-[N-(2,4,6-trichlorophenyl)methanesulfonamido]acetamide
Uniqueness
N-(4-PHENOXYPHENYL)-2-[N-(2,4,5-TRICHLOROPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-(2,4,5-trichloro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O4S/c1-31(28,29)26(20-12-18(23)17(22)11-19(20)24)13-21(27)25-14-7-9-16(10-8-14)30-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWTXEZIMRAMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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